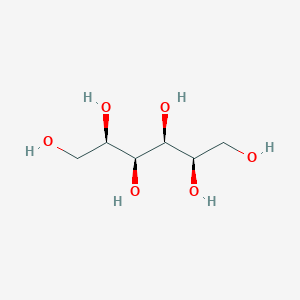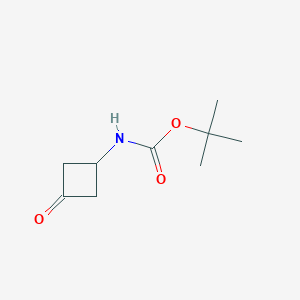
Tert-butyl 3-oxocyclobutylcarbamate
Übersicht
Beschreibung
Tert-butyl 3-oxocyclobutylcarbamate is a chemical compound utilized in various organic synthesis processes due to its unique structure and properties. It serves as a building block in the synthesis of complex molecules, highlighting its importance in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of tert-butyl 3-oxocyclobutylcarbamate involves several key steps. One approach utilizes tert-butyl N-hydroxycarbamate in a methanol-water mixture with sodium benzenesulfinate and formic acid, leading to tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are N-(Boc)-protected nitrones. These compounds can undergo further transformations to generate a variety of organic structures, demonstrating their utility as versatile building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
Tert-butyl 3-oxocyclobutylcarbamate's molecular structure includes a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring. This compound demonstrates the presence of two diastereomers in a 1:1 ratio within the crystal structure. Single crystal X-ray diffraction analysis confirms these features, providing detailed insights into its molecular geometry (Moriguchi et al., 2014).
Chemical Reactions and Properties
Tert-butyl 3-oxocyclobutylcarbamate participates in a variety of chemical reactions, demonstrating its versatility. For example, it can undergo reactions with organometallics to give N-(Boc)hydroxylamines, showcasing its role as an intermediate in synthesizing complex organic molecules. These chemical transformations underscore its significance in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The physical properties of tert-butyl 3-oxocyclobutylcarbamate, such as solubility, melting point, and crystal structure, are crucial for its application in synthesis processes. These properties are influenced by its molecular structure, particularly the bicyclo[2.2.2]octane framework and the presence of diastereomers (Moriguchi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, make tert-butyl 3-oxocyclobutylcarbamate a valuable compound in organic synthesis. Its ability to undergo various transformations and participate in reactions with organometallics highlights its utility in constructing complex molecules and its role in medicinal chemistry and material science (Guinchard, Vallée, & Denis, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis of Agonists for Metabotropic Glutamate Receptor 5 : The compound is used as a key intermediate in the synthesis of agonists for metabotropic glutamate receptor 5. A one-step Curtius rearrangement is employed for its conversion from 1-(3-oxocyclobutyl) carboxylic acid to N-Boc-protected 1-(3-oxocyclobutyl) urea, demonstrating its utility in developing pharmacologically relevant compounds (Sun et al., 2014).
Insecticide and Herbicide Metabolism Studies : It has been used to understand the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and mouse liver enzymes, indicating its role in biochemical and toxicological studies (Douch & Smith, 1971).
Facilitating Alkoxycarbonylation Reactions : It plays a role in alkoxycarbonylation reactions in the field of organic chemistry, demonstrating its importance in modifying and creating complex organic compounds (Xie et al., 2019).
Photoredox-Catalyzed Cascade Reactions : Its use in photoredox-catalyzed cascade reactions to assemble a range of 3-aminochromones under mild conditions shows its versatility in facilitating chemical transformations (Wang et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-oxocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPTFKSPUTESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633469 | |
| Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxocyclobutylcarbamate | |
CAS RN |
154748-49-9 | |
| Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-oxocyclobutylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)

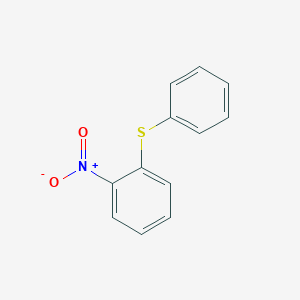
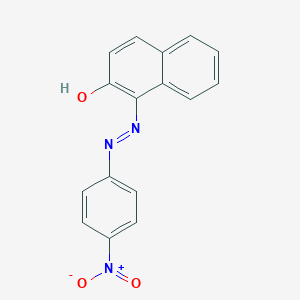
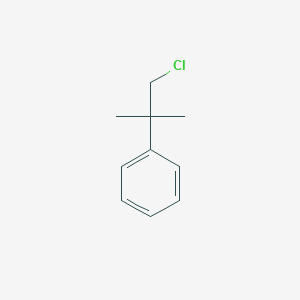
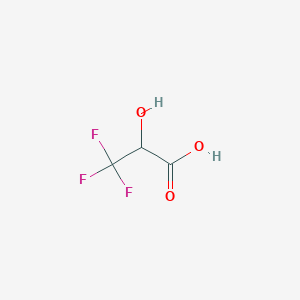
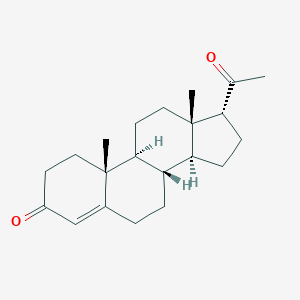
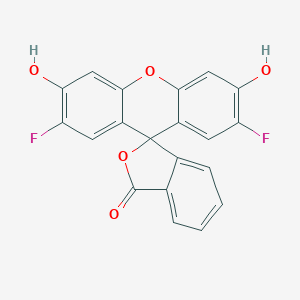
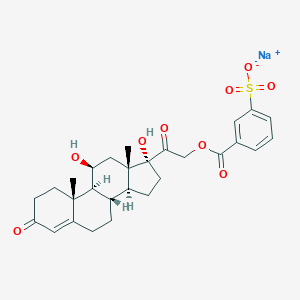
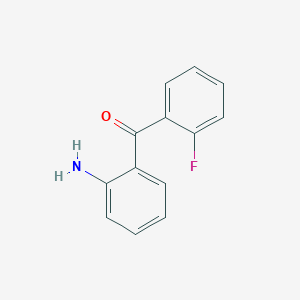
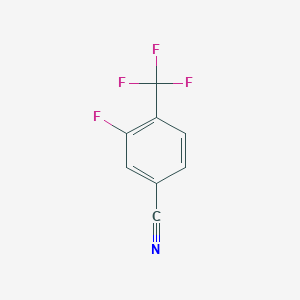
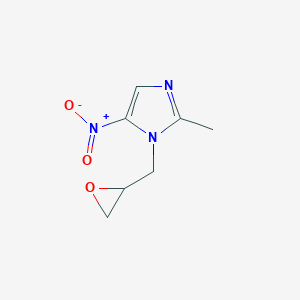
![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)
